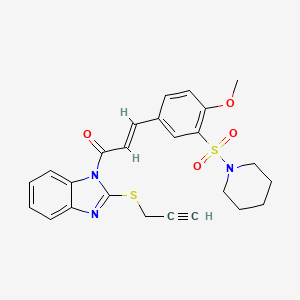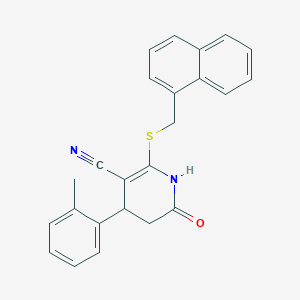
2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H20N2OS and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CDK2 Inhibitors and Anti-Proliferative Activity
Research on pyridine, pyrazolopyridine, and furopyridine derivatives, featuring naphthyl and thienyl moieties, has shown significant potential in the inhibition of the CDK2 enzyme, a target for cancer therapy. These compounds demonstrated strong in vitro anti-proliferative activity against various human cancer cell lines, suggesting their use in designing new anticancer drugs (Abdel-Rahman et al., 2021).
Organic Electronics
Compounds with naphthalene diimide (NDI) central units have been investigated for their photovoltaic and optoelectronic properties, emphasizing their potential in organic solar cells. These studies reveal high open circuit voltages and charge carrier mobilities, indicating their utility in enhancing the efficiency of non-fullerene acceptors in solar cell applications (Ali et al., 2019).
Antimicrobial and Antifungal Agents
Derivatives of thiophene, pyridine, and naphthyridine incorporating benzotriazole or thiadiazole moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, through their varied structural frameworks, exhibit promising bioactivity, pointing towards their applications in developing new antimicrobial agents (Al-Omran et al., 2002).
Photopolymerization Processes
Naphthalene derivatives have been explored as photosensitizers in photopolymerization processes, crucial for 3D printing technologies. These compounds facilitate cationic photopolymerization, free-radical photopolymerization, and thiol–ene photopolymerization processes under UV and visible light, indicating their versatility and efficiency in photoinitiating systems (Hola et al., 2020).
Antioxidant Activities
Novel heterocyclic compounds derived from tetrahydropyrimidine derivatives have shown significant antioxidant activities. These studies suggest the potential of such fused heterocyclic compounds in pharmacological applications, especially in combating oxidative stress-related diseases (Salem et al., 2015).
properties
IUPAC Name |
4-(2-methylphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-16-7-2-4-11-19(16)21-13-23(27)26-24(22(21)14-25)28-15-18-10-6-9-17-8-3-5-12-20(17)18/h2-12,21H,13,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMJIPOWRSGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


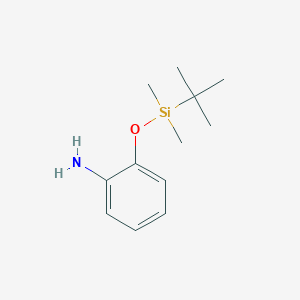
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
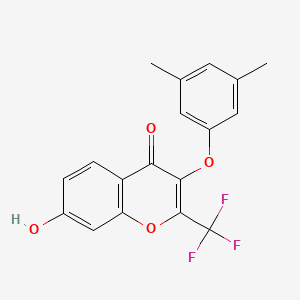
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
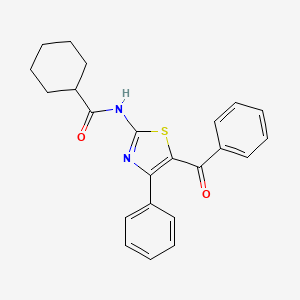
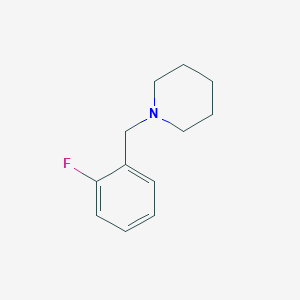
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)
